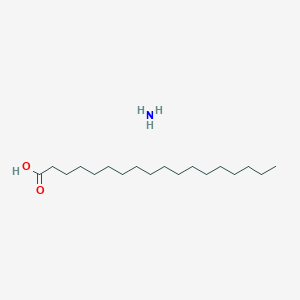
Ammonium stearate
Cat. No. B087221
Key on ui cas rn:
1002-89-7
M. Wt: 301.5 g/mol
InChI Key: JPNZKPRONVOMLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04158648
Procedure details


50 g. of Gelvatol 1-90 polyvinylalcohol, 40 g. of Acrysol WS-32 acrylic polymer and 1375 ml. of water was heated to dissolve the solids until a clear solution was obtained. 250 g. of stearic acid was added which melted and dispersed in the stirred solution followed by 115 ml. of ammonium hydroxide (28% solution) which was added dropwise to the stirred dispersion of stearic acid in polymer solution. A gel of ammonium stearate was formed. 100 g. of calcium chloride dissolved in 100 ml. of water was then added to the vigorously stirred gel to precipitate the calcium soap. 350 ml. of water, 200 g. of Casco PR 247 (Borden Chemical trademark-- a cationic ureaformaldehyde wet strength resin), and 250 g. Bondfast adhesive (polyvinylacetate emulsion with 35% solids) were added and blending continued until a smooth consistency was obtained. The product was a thixotropic smooth creamy white suspension. The composition is as follows:
[Compound]
Name
Gelvatol 1-90 polyvinylalcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

[Compound]
Name
acrylic polymer
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two





Name
Identifiers


|
REACTION_CXSMILES
|
[C:1]([OH:20])(=[O:19])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18].[OH-].[NH4+:22]>O>[C:1]([O-:20])(=[O:19])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18].[NH4+:22] |f:1.2,4.5|
|
Inputs


Step One
[Compound]
|
Name
|
Gelvatol 1-90 polyvinylalcohol
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
[Compound]
|
Name
|
acrylic polymer
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCCCCCCCCCCCCCCCC)(=O)O
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[NH4+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCCCCCCCCCCCCCCCC)(=O)O
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
to dissolve the solids until a clear solution
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was obtained
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
dispersed in the stirred solution
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CCCCCCCCCCCCCCCCC)(=O)[O-].[NH4+]
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
